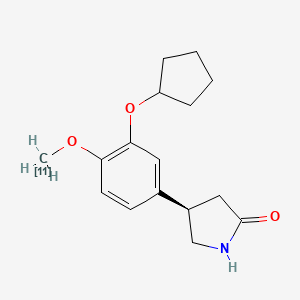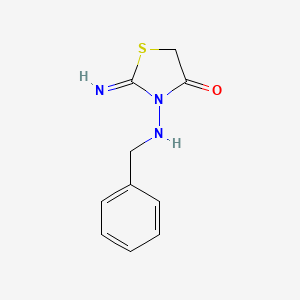
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate is a complex organic compound with a unique structure that includes quinuclidine, cyclopentyl, and glycolate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinuclidine ring: This can be achieved through a series of cyclization reactions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentanol derivatives under specific reaction conditions.
Attachment of the glycolate moiety: This is usually done through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinuclidine nitrogen or the glycolate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
科学的研究の応用
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
cis-Jasmone: A structurally related compound with similar cyclopentyl and alkene groups.
cis-2-Methylcyclopentanol: Shares the cyclopentyl and methyl groups but differs in the functional groups attached.
Uniqueness
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate is unique due to its combination of quinuclidine, cyclopentyl, and glycolate moieties, which confer distinct chemical and biological properties
特性
分子式 |
C20H33NO3 |
|---|---|
分子量 |
335.5 g/mol |
IUPAC名 |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate |
InChI |
InChI=1S/C20H33NO3/c1-14(2)8-11-20(23,17-6-4-5-7-17)19(22)24-18-15(3)21-12-9-16(18)10-13-21/h8,11,14-18,23H,4-7,9-10,12-13H2,1-3H3 |
InChIキー |
JSRXQRPRQDRKGB-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C=CC(C)C)(C3CCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


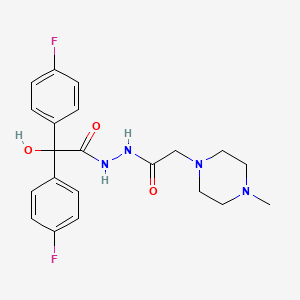

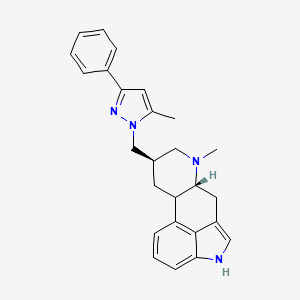





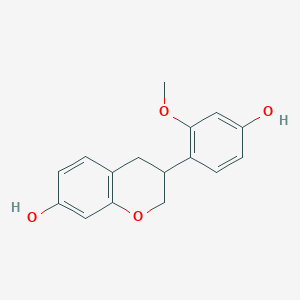

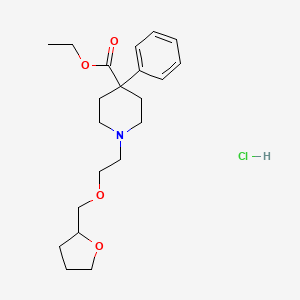
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
